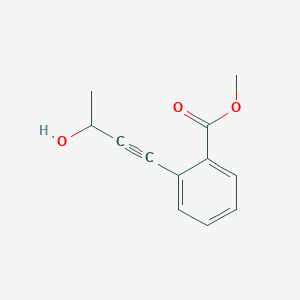

Methyl 2-(3-hydroxybut-1-ynyl)benzoate

Description

Methyl 2-(3-hydroxybut-1-ynyl)benzoate is an organic compound characterized by a benzoate ester core substituted at the ortho position with a 3-hydroxybut-1-ynyl group. Its molecular formula is C₁₂H₁₂O₃, featuring a conjugated alkyne moiety and a hydroxyl group, which contribute to its reactivity in synthetic applications. This compound is typically synthesized via esterification or alkyne coupling reactions, serving as an intermediate in the preparation of heterocyclic compounds or bioactive molecules. Its structural features, including the electron-withdrawing ester group and the propargyl alcohol moiety, make it a candidate for metal-catalyzed transformations or cyclization reactions .

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 2-(3-hydroxybut-1-ynyl)benzoate |

InChI |

InChI=1S/C12H12O3/c1-9(13)7-8-10-5-3-4-6-11(10)12(14)15-2/h3-6,9,13H,1-2H3 |

InChI Key |

OZQRJGKBWOPJKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC1=CC=CC=C1C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-(3-hydroxybut-1-ynyl)benzoate, the following compounds are compared based on structural motifs, synthesis, and reactivity:

Table 1: Structural and Functional Comparison

Key Findings and Research Insights

Reactivity in Catalytic Reactions: Methyl 2-(3-hydroxybut-1-ynyl)benzoate’s alkyne and hydroxyl groups enable participation in Sonogashira coupling or cycloaddition reactions. In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () leverages its N,O-bidentate group for directing C–H functionalization in metal catalysis, a property absent in the target compound . The enoate ester in Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate () undergoes cyclization with PPA to form oxazoloquinolines or imidazoles, highlighting divergent reactivity compared to the alkyne-containing target compound .

Synthetic Utility :

- Methyl 2-(3-hydroxybut-1-ynyl)benzoate’s ester group facilitates hydrolysis to carboxylic acids, while its alkyne can undergo Huisgen cycloaddition. The tertiary alcohol in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances steric hindrance, limiting its use in sterically demanding reactions .

Spectroscopic and Crystallographic Data :

- X-ray crystallography and NMR are critical for confirming structures of all compounds. For example, utilized X-ray analysis to validate the amide structure, while relied on GC-MS and elemental analysis for characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.